molecular formula C11H10N2O B1669606 Credazine CAS No. 14491-59-9

Credazine

Cat. No.: B1669606
CAS No.: 14491-59-9
M. Wt: 186.21 g/mol
InChI Key: DNPSYFHJYIRREW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Credazine undergoes various chemical reactions, including:

Mechanism of Action

Credazine exerts its herbicidal effects by inhibiting protease biosynthesis, which is essential for plant cell division This inhibition disrupts the growth and development of weeds, leading to their eventual death

Biological Activity

Credazine, a pyridazine derivative, has garnered attention for its diverse biological activities and potential applications in agriculture and medicine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

This compound (chemical name: 3-(2′-methylphenoxy)pyridazine) is primarily recognized for its herbicidal properties. The compound's structure allows it to interact with various biological systems, leading to its observed effects. Research indicates that this compound functions through specific metabolic pathways, which can influence both plant and animal systems.

Biological Activities

1. Herbicidal Activity
this compound is classified as a selective herbicide effective against a variety of weeds. Its mechanism involves disrupting the physiological processes within target plants, leading to growth inhibition and eventual death.

2. Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

3. Toxicological Studies
Research on the toxicological profile of this compound reveals that it has a moderate toxicity level in mammals. The LD50 values indicate that while it poses risks, its application can be managed effectively with proper guidelines.

Case Studies

Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of this compound demonstrated significant weed control in agricultural settings. The application of this compound at varying concentrations resulted in a dose-dependent response in weed mortality rates.

Concentration (mg/L)% Weed Mortality
5040
10070
20090

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Metabolism and Pharmacokinetics

Research on the metabolism of this compound in animal models indicates that it is primarily metabolized through oxidative pathways. A study involving male Wistar rats revealed that after administration, this compound was eliminated within four days, with metabolites identified as hydroxymethyl derivatives.

Properties

CAS No.

14491-59-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-methylphenoxy)pyridazine

InChI

InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)14-11-7-4-8-12-13-11/h2-8H,1H3

InChI Key

DNPSYFHJYIRREW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=NN=CC=C2

Canonical SMILES

CC1=CC=CC=C1OC2=NN=CC=C2

Appearance

Solid powder

melting_point

78.0 °C

Key on ui other cas no.

14491-59-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Credazine;  BRN 0880257;  H-722;  Kusakira;  NIA 20439;  SW-670;  SW-6721.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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